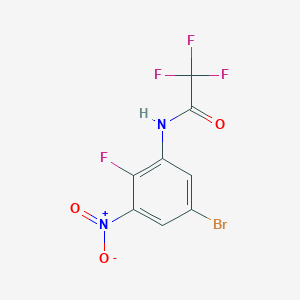
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a trifluoroacetamide group attached to a brominated, fluorinated, and nitrated phenyl ring. This compound is of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps:
Fluorination: The addition of a fluorine atom.
Acylation: The attachment of the trifluoroacetamide group.
Each of these steps requires specific reagents and conditions, such as:
- Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination: Using fluorine gas (F2) or a fluorinating agent like Selectfluor.
- Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
- Acylation: Using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFACl) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Reduction Reactions: Where the nitro group can be reduced to an amine.
Oxidation Reactions: Where the phenyl ring can be further oxidized.
Common Reagents and Conditions
- Substitution: Using nucleophiles like amines or thiols.
- Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
- Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoroacetamide group could play a role in stabilizing interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-chloro-3-nitrophenyl)-2,2,2-trifluoroacetamide
- N-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroacetamide
- N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-difluoroacetamide
Uniqueness
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, along with the trifluoroacetamide group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2O3/c9-3-1-4(14-7(16)8(11,12)13)6(10)5(2-3)15(17)18/h1-2H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHPHSPUDVRJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














